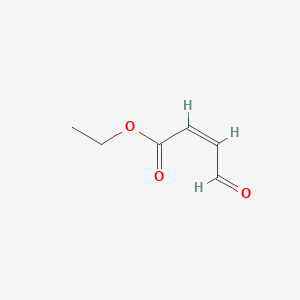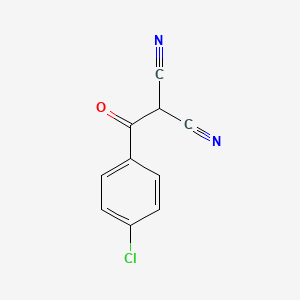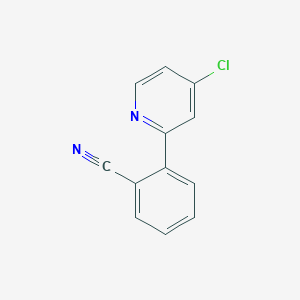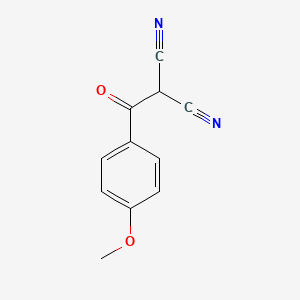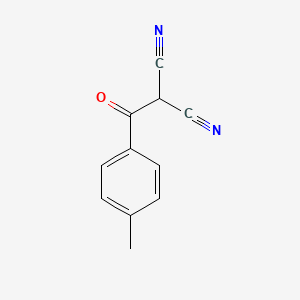
4-Methylbenzoylmalononitrile
Descripción general
Descripción
4-Methylbenzoylmalononitrile (4-MBCM) is an organic compound with a molecular formula of C13H10N2O2. It is a white solid with a faint odor and is soluble in water and alcohol. 4-MBCM is a member of the benzoylmalononitrile family, which is composed of compounds that contain a benzoyl group attached to a malononitrile. 4-MBCM is used in a variety of scientific research applications, including as a reagent in organic synthesis, as a fluorescent probe in biological research, and as a catalyst in the preparation of polymers materials.
Aplicaciones Científicas De Investigación
Chemical Reactions and Properties
- Anomalous Reactions and Tautomerism : 4-Nitrophenylmalononitrile, related to 4-Methylbenzoylmalononitrile, shows unique reactions with nitric acid, contrary to typical understandings of its group properties. This includes a through-ring nitro/aci-nitro tautomerism, highlighting unusual chemical behavior (Suzuki, Koide, & Ogawa, 1988).
Applications in Molecular Analysis
- Matrix-Assisted Laser Desorption/Ionization (MALDI-TOFMS) : A compound structurally similar to this compound, 2-[(2E)-3-(4-tert-Butylphenyl)-2-methylprop-2-enylidene]malononitrile, is used in MALDI-TOFMS for analyzing a variety of compounds including organometallics and carbohydrates (Wyatt, Stein, & Brenton, 2006).
Catalysis and Synthesis
- Carbene-Catalyzed Reactions : In a study, methylenemalononitriles, which include this compound, are used in carbene-catalyzed reactions for creating complex tetrahydrocarbazole derivatives. This demonstrates its utility in advanced organic synthesis (Mou et al., 2020).
Biocompatible Functionalization
- Polymersome Surface Functionalization : Research has shown that functionalization of polymersome surfaces, which can include derivatives of this compound, is crucial for applications like drug delivery and cell targeting. This involves conjugation with active ligands for guiding polymersomes in vivo (Egli et al., 2011).
Green Chemistry Synthesis
- Nano Ionic Liquid Applications : Nano ionic liquids, including derivatives of malononitrile, demonstrate efficient synthesis of pyrazole derivatives under green conditions, aligning with green chemistry principles. This highlights its role in environmentally friendly chemical processes (Zolfigol et al., 2015).
Propiedades
IUPAC Name |
2-(4-methylbenzoyl)propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-8-2-4-9(5-3-8)11(14)10(6-12)7-13/h2-5,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGUXCOLDRHVOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Methylimidazo[2,1-b]thiazole](/img/structure/B3328371.png)
![[4-(Cyclopropanecarbonyl)piperazin-1-yl]-cyclopropylmethanone](/img/structure/B3328374.png)

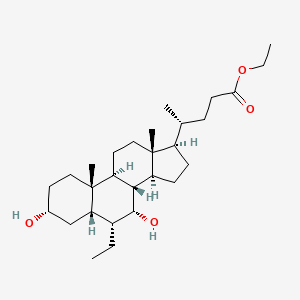

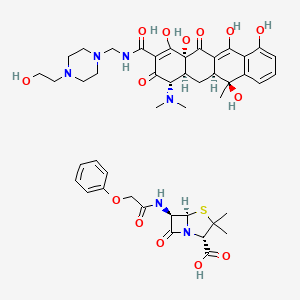
![8'-Chloro-5'-methoxy-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one](/img/structure/B3328407.png)
![8'-chloro-5'-hydroxy-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one](/img/structure/B3328413.png)
